molecular formula C13H12ClNO3 B11722115 Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

Cat. No.: B11722115
M. Wt: 265.69 g/mol
InChI Key: TZHYHKPCVRVNTN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C13H12ClNO3. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl bromide with ethyl oxazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylic position allows for further functionalization, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique features of this compound .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYHKPCVRVNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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